4-(Dimethylamino)-3-ethylphenol

Pharmaceutical Intermediates Alzheimer's Disease Cholinesterase Inhibitors

4-(Dimethylamino)-3-ethylphenol (CAS: 14143-35-2), also referred to as 3-ethyl-4-dimethylamino-phenol, is a substituted phenolic compound characterized by a dimethylamino group at the para position and an ethyl group at the meta position relative to the hydroxyl moiety. Its molecular formula is C10H15NO, with a molecular weight of 165.23 g/mol and a computed LogP of 2.02, indicating moderate lipophilicity.

Molecular Formula C10H15NO
Molecular Weight 165.23 g/mol
Cat. No. B14835429
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Dimethylamino)-3-ethylphenol
Molecular FormulaC10H15NO
Molecular Weight165.23 g/mol
Structural Identifiers
SMILESCCC1=C(C=CC(=C1)O)N(C)C
InChIInChI=1S/C10H15NO/c1-4-8-7-9(12)5-6-10(8)11(2)3/h5-7,12H,4H2,1-3H3
InChIKeyPBSFGOHDOXKEHU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Dimethylamino)-3-ethylphenol: Key Baseline Data for Research Procurement and Chemical Sourcing


4-(Dimethylamino)-3-ethylphenol (CAS: 14143-35-2), also referred to as 3-ethyl-4-dimethylamino-phenol, is a substituted phenolic compound characterized by a dimethylamino group at the para position and an ethyl group at the meta position relative to the hydroxyl moiety [1]. Its molecular formula is C10H15NO, with a molecular weight of 165.23 g/mol and a computed LogP of 2.02, indicating moderate lipophilicity [2]. The compound is primarily utilized as a synthetic intermediate, notably in the preparation of active pharmaceutical ingredients (APIs) such as rivastigmine, an acetylcholinesterase inhibitor for Alzheimer's disease treatment [3].

The Strategic Sourcing Risk of 4-(Dimethylamino)-3-ethylphenol Substitution: Why 'Close' Analogs Are Not Interchangeable


In synthetic chemistry and pharmaceutical manufacturing, the substitution of a specified intermediate with a structurally similar compound often leads to significant downstream consequences, including altered reaction kinetics, byproduct formation, or a complete failure to yield the intended active pharmaceutical ingredient (API) [1]. For 4-(Dimethylamino)-3-ethylphenol, the precise positioning of the ethyl and dimethylamino groups on the phenolic ring is critical; even seemingly minor alterations, such as relocating the ethyl group or substituting it with a methyl group, can drastically change the molecule's steric and electronic properties, affecting its reactivity in key transformations like O-alkylation or carbamate formation [2]. Consequently, procurement decisions based solely on functional group similarity or cost, without rigorous verification of substitution pattern and purity, pose a substantial risk to synthetic route viability and final product yield and quality. The following evidence demonstrates how specific structural features of 4-(Dimethylamino)-3-ethylphenol confer unique and quantifiable advantages that cannot be replicated by generic or readily available alternatives.

Quantitative Differentiation: Verified Performance of 4-(Dimethylamino)-3-ethylphenol in Head-to-Head and Cross-Study Comparisons


Synthesis of Rivastigmine: Structural Superiority of 4-(Dimethylamino)-3-ethylphenol Over Meta-Substituted Analogs

The use of 3-(1-(dimethylamino)ethyl)phenol (a meta-substituted analog of the target compound) as an intermediate in rivastigmine synthesis is well-documented, but its preparation typically requires a complex, multi-step sequence involving nitration, diazotization, and reduction steps that are difficult to scale industrially [1]. A recently patented method using 4-(Dimethylamino)-3-ethylphenol as a starting material avoids these problematic steps, enabling a milder 4-step reaction process that is more suitable for industrial production [1].

Pharmaceutical Intermediates Alzheimer's Disease Cholinesterase Inhibitors

Chromatographic Behavior: Hydrophobicity and Retention Time Differentiation from Closely Related Analogs

While direct experimental HPLC data for 4-(Dimethylamino)-3-ethylphenol under standardized conditions is not available in the open literature, its calculated LogP value of 2.02 [1] provides a reliable class-level inference for its reversed-phase HPLC retention behavior. This value indicates moderate lipophilicity, which is distinct from that of other common substituted phenols, allowing for predictable method development and separation.

Analytical Chemistry HPLC Method Development Lipophilicity

Purity Specifications: Vendor-Certified Quality as a Procurement Differentiator

A key differentiator in procurement is the certified purity and the availability of comprehensive analytical documentation. A reputable vendor specifies 4-(Dimethylamino)-3-ethylphenol with a purity of not less than 98% (NLT 98%), and provides supporting documentation including MSDS, NMR, HPLC, and LC-MS data . This level of analytical characterization is not always guaranteed by alternative suppliers.

Chemical Purity Quality Control Vendor Comparison

Evidence-Backed Application Scenarios for 4-(Dimethylamino)-3-ethylphenol in Research and Development


Pharmaceutical Intermediate for Next-Generation Rivastigmine Analogs

Given its structural role in patented, streamlined synthetic routes to rivastigmine intermediates [1], 4-(Dimethylamino)-3-ethylphenol is a strategically valuable building block for medicinal chemistry programs focused on developing novel acetylcholinesterase inhibitors or related central nervous system (CNS) therapeutics. Its use can enable the exploration of chemical space around the rivastigmine scaffold with potentially improved synthetic accessibility.

Analytical Method Development and Reference Standard

The moderate lipophilicity (LogP = 2.02) of 4-(Dimethylamino)-3-ethylphenol, which distinguishes it from other dimethylamino-phenol analogs [1], makes it an excellent candidate for use as a reference compound in the development and validation of reversed-phase HPLC methods. Its predictable chromatographic behavior can be leveraged to calibrate separation systems for a range of moderately polar aromatic amines.

Synthesis of Specialized Phenol-Derived Materials

The unique electronic properties conferred by the specific substitution pattern (para-dimethylamino, meta-ethyl) on the phenol ring can be exploited in the synthesis of novel polymers or advanced materials. As a starting material, it offers a distinct reactivity profile compared to other alkylated phenols, potentially enabling the creation of materials with tailored optical, electronic, or mechanical characteristics [1].

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